Showdomycin diphosphate
Description
Overview of C-Nucleoside Antibiotics and Their Biological Significance in Research
Nucleoside antibiotics represent a varied and significant class of microbial natural products, many of which are investigated for their potential in therapeutic applications. nih.gov These compounds often mimic the structure of natural nucleosides and nucleotides found in nucleic acids. nih.gov Within this broad family, C-nucleoside antibiotics are a distinctive subgroup characterized by an unusual carbon-carbon bond that links the sugar moiety to the nucleobase. nih.govresearchgate.net This is in contrast to the more common N-nucleosides, where the connection is a carbon-nitrogen (β-N-glycosidic) bond. nih.govnih.gov
The C-glycosidic linkage confers a key property to these molecules: enhanced metabolic stability. nih.gov They are resistant to degradation by standard enzymatic pathways, such as those involving nucleoside phosphorylases or hydrolases, which would typically cleave the bond in N-nucleosides. nih.gov This inherent stability makes C-nucleosides particularly interesting targets for drug development research. nih.gov C-nucleoside antibiotics are produced naturally, primarily by Streptomyces bacteria, and exhibit a wide spectrum of biological activities, playing important roles in healthcare and plant protection. researchgate.netnih.govacs.orgnih.gov The elucidation of their biosynthetic pathways is a critical step toward the engineered biosynthesis of novel C-nucleosides with potentially improved properties. researchgate.netacs.orgnih.gov
Academic Context of Showdomycin's Discovery and Initial Biochemical Characterization
Showdomycin was first identified and isolated in 1964 by Japanese researchers who were screening Streptomyces species for new antibiotics. wikipedia.org The compound was sourced from Streptomyces showdoensis, a bacterium found in soil. wikipedia.org Its discovery drew significant attention due to its unusual chemical structure, which features a maleimide (B117702) ring fused to a ribose sugar. wikipedia.org Structurally, showdomycin is described as 3-β-D-ribofuranosylmaleimide and is related to pseudouridine (B1679824), though it lacks a –NH group in its heterocyclic ring. wikipedia.orgnih.gov
Initial biochemical investigations revealed that showdomycin possesses both antitumor and antimicrobial properties. wikipedia.orgnih.gov It demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as against HeLa cells and Ehrlich mouse ascites tumors. nih.gov The maleimide portion of the molecule is key to its reactivity. wikipedia.org Studies in cell-free preparations of Ehrlich ascites cells showed that showdomycin is not a substrate for nucleoside kinase or nucleoside phosphorylase. scispace.com Instead, it exerts inhibitory effects on enzymes involved in uridine (B1682114) and orotic acid metabolism, such as uridine-5'-monophosphate kinase and uridine phosphorylase. scispace.com This inhibitory action is thought to be related to the alkylating property of its maleimide structure, which can react with sulfhydryl groups on enzymes. scispace.com The growth-inhibiting effect of showdomycin on Escherichia coli was found to be specifically reversed by nucleosides and thiol compounds like L-cysteine, but not by nucleoside phosphates. doi.org
Rationale for Investigating Phosphorylated Derivatives in Research
The investigation of phosphorylated derivatives of nucleoside analogs like showdomycin is a cornerstone of their study as potential therapeutic agents and biological probes. For many nucleoside analogs to exert their biological effects, particularly as inhibitors of DNA or RNA synthesis, they must be converted intracellularly into their corresponding mono-, di-, and ultimately triphosphate forms. This process allows them to mimic natural nucleotides and be recognized by polymerases.
However, early research indicated that showdomycin itself is not readily phosphorylated by cellular enzymes. scispace.com In experiments using cell-free extracts that could convert uridine into its phosphorylated forms, showdomycin was not converted to phosphorylated derivatives. scispace.com In fact, showdomycin was found to inhibit the conversion of uridine monophosphate (UMP) to uridine diphosphate (B83284) (UDP). scispace.com
This lack of natural phosphorylation has prompted researchers to chemically synthesize phosphorylated versions of showdomycin to explore its mechanism of action further. The synthesis of a showdomycin-5'-triphosphate congener allowed for direct testing of its effect on RNA polymerases (RNAP). utupub.fi Research showed that this triphosphate derivative could be incorporated into RNA, albeit less efficiently than natural nucleotides, and could inhibit transcription. utupub.fi The study of such derivatives is crucial for understanding the structure-activity relationship of showdomycin and for designing more potent and selective inhibitors of key bacterial enzymes. utupub.fiacs.org While direct studies on showdomycin diphosphate are scarce, its role as a necessary intermediate in the hypothetical phosphorylation cascade from monophosphate to triphosphate provides the rationale for its consideration in the broader context of showdomycin's biochemical activity.
Research Findings on Showdomycin's Enzymatic Interactions
| Enzyme System | Observed Effect of Showdomycin | Reference |
| Nucleoside Kinase | Not a substrate | scispace.com |
| Nucleoside Phosphorylase | Not a substrate | scispace.com |
| Uridine-5'-monophosphate Kinase | Inhibits conversion of UMP to UDP | scispace.com |
| Uridine Phosphorylase | Inhibitory | scispace.com |
| Orotidylic Acid Pyrophosphorylase | Possible inhibition | scispace.com |
| Uridine Kinase | No effect | scispace.com |
| Adenosine (B11128) Phosphorylase | No effect | scispace.com |
| Uridine-5'-diphosphate-D-glucose Dehydrogenase | Strong inhibition | scispace.com |
| Lactic Acid Dehydrogenase | No effect | scispace.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79084-77-8 |
|---|---|
Molecular Formula |
C9H13NO12P2 |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(2,5-dioxopyrrol-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13NO12P2/c11-5-1-3(9(14)10-5)8-7(13)6(12)4(21-8)2-20-24(18,19)22-23(15,16)17/h1,4,6-8,12-13H,2H2,(H,18,19)(H,10,11,14)(H2,15,16,17)/t4-,6-,7-,8+/m1/s1 |
InChI Key |
SQNDQPLVOAKNQJ-JBBNEOJLSA-N |
SMILES |
C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
showdomycin diphosphate |
Origin of Product |
United States |
Biosynthesis and Enzymology of Showdomycin
Identification and Characterization of the Showdomycin Biosynthetic Gene Cluster (sdm) in Streptomyces showdoensis
The genetic blueprint for showdomycin production is encoded within the sdm biosynthetic gene cluster (BGC) in Streptomyces showdoensis. nih.govresearchgate.net The identification of this cluster was a pivotal step, achieved by screening for homologs of known C-glycosidase enzymes. researchgate.net The sdm cluster spans a 12.2-kb region of the chromosome and comprises 16 genes. nih.gov Sequence analysis of this locus revealed a unique assortment of biosynthetic genes, and its role in showdomycin formation was definitively confirmed through gene inactivation and complementation studies. nih.govacs.org
Role of Specific Biosynthetic Enzymes (e.g., SdmA) in C-Glycosidic Bond Formation
Central to showdomycin biosynthesis is the enzyme SdmA, which is responsible for forging the crucial C-glycosidic bond. nih.govresearchgate.net SdmA belongs to the pseudouridine (B1679824) monophosphate glycosidase family and its involvement was confirmed by the fact that deleting the sdmA gene halted showdomycin production. researchgate.net This enzyme catalyzes the regioselective formation of the C-C linkage between C3 of a pyrrole (B145914) intermediate and C1′ of ribose 5-phosphate. nih.gov The mechanism is thought to be analogous to that of pseudouridine synthases, where ribose 5-phosphate, rather than PRPP, is utilized. nih.govroyalsocietypublishing.org This contrasts with the biosynthesis of other C-nucleosides like formycin and pyrazofurin (B1679906), which use phosphoribosyl pyrophosphate (PRPP). nih.govnih.gov
The proposed biosynthetic pathway involves a series of enzymatic steps orchestrated by proteins encoded within the sdm cluster. nih.gov
| Gene | Proposed Function in Showdomycin Biosynthesis |
| sdmE | Cyclase, initiates the pathway by cyclizing L-glutamine. nih.govnih.gov |
| sdmC | Non-ribosomal peptide synthetase (NRPS), activates the cyclized intermediate. nih.gov |
| sdmD | Peptidyl carrier protein (PCP), tethers the activated intermediate. nih.govnih.gov |
| sdmF | Involved in the generation of the 2-aminopyrrole species. nih.gov |
| sdmA | C-glycosidase, catalyzes the C-glycosidic bond formation. nih.govresearchgate.net |
| sdmB | Putative phosphatase. researchgate.net |
| sdmG | Involved in the processing of the pyrrole intermediate. nih.gov |
Investigation of Biosynthetic Precursors and Intermediates (e.g., L-Glutamine, Ribose 5-Phosphate, Pyrrole Intermediate)
The journey to showdomycin begins with simple primary metabolites. L-glutamine and ribose 5-phosphate have been identified as the primary precursors. nih.gov The biosynthesis is initiated by the cyclization of L-glutamine, catalyzed by SdmE, to form a 2-amino-1-pyrroline-5-carboxylate intermediate. nih.govnih.gov This intermediate is then loaded onto the peptidyl carrier protein SdmD. nih.gov
A key, yet unstable, intermediate in the pathway is a 2-amino-1H-pyrrole-5-carboxylic acid species. nih.govresearchgate.net This pyrrole intermediate serves as the direct substrate for the C-glycosidase SdmA. nih.govresearchgate.net This intermediate is notably sensitive to air and can undergo oxidative decarboxylation. nih.govresearchgate.net
Mechanistic Studies of Autoxidation and Post-Glycosidation Modifications
A fascinating aspect of showdomycin biosynthesis is the role of non-enzymatic reactions, particularly autoxidation. nih.govresearchgate.net The pyrrole intermediate, both before and after C-glycosidation, is susceptible to air oxidation. nih.gov This oxidation, followed by decarboxylation and deamination, is believed to be responsible for the formation of the final maleimide (B117702) moiety of showdomycin. nih.govresearchgate.net This suggests that showdomycin itself might be an artifact of the aerobic isolation process. nih.govresearchgate.net However, this autoxidation could also be a crucial step in converting a biologically inert precursor into the electrophilic and bioactive final product. nih.govresearchgate.net
In Vitro Reconstitution of Showdomycin Biosynthetic Pathways for Mechanistic Elucidation
The in vitro reconstitution of the showdomycin biosynthetic pathway has been instrumental in dissecting its complex mechanism. nih.govresearchgate.net These studies have confirmed the roles of the individual enzymes and the sequence of events. nih.gov By combining the purified enzymes with the identified precursors, researchers have been able to produce the key intermediates and observe the C-glycosidation and subsequent autoxidation steps in a controlled environment. nih.govresearchgate.net This has provided direct evidence for the proposed pathway and the dual role of autoxidation in potentially depleting the pyrrole intermediate while also being essential for the formation of the final bioactive compound. researchgate.netresearchgate.net
Comparative Analysis of C-Nucleoside Biosynthesis Pathways (e.g., Showdomycin, Formycin, Pyrazofurin)
Comparing the biosynthesis of showdomycin with other C-nucleosides like formycin and pyrazofurin highlights both conserved strategies and unique adaptations in nature. nih.govnih.gov
| Feature | Showdomycin Biosynthesis | Formycin/Pyrazofurin Biosynthesis |
| C-glycosidic Bond Formation Enzyme | SdmA (Pseudouridine monophosphate glycosidase family) nih.govresearchgate.net | ForT/PyfQ (β-RFA-P synthase-like) nih.govnih.gov |
| Ribose Donor | Ribose 5-phosphate nih.gov | Phosphoribosyl pyrophosphate (PRPP) nih.govnih.gov |
| Heterocyclic Precursor | Pyrrole intermediate derived from L-glutamine nih.gov | Pyrazole-derived base nih.govnih.gov |
| Key Mechanism | C-glycosidation followed by autoxidation of the pyrrole ring nih.govresearchgate.net | Decarboxylative C-glycosidic bond formation nih.gov |
While all three pathways result in a C-C bond between the ribose and the heterocyclic base, the enzymatic logic and the specific precursors differ significantly. The biosynthesis of formycin and pyrazofurin involves a decarboxylative C-glycosidation reaction, a different mechanism from the one employed in showdomycin synthesis. nih.gov These comparative analyses not only deepen our understanding of the chemical diversity of natural products but also provide a foundation for future synthetic biology efforts to create novel C-nucleoside derivatives. nih.govnih.gov
Metabolism and Intracellular Phosphorylation of Showdomycin in Biological Systems
Enzymatic Formation of Showdomycin Monophosphate and Diphosphate (B83284)
Within biological systems, the antibiotic showdomycin undergoes intracellular phosphorylation to become biologically active. This process involves a stepwise conversion to its monophosphate and subsequently its diphosphate derivatives. Pivotal research utilizing mouse lymphoma cells (L5178y) has demonstrated this sequential phosphorylation pathway, ultimately leading to the formation of showdomycin triphosphate. nih.gov This metabolic conversion is a critical step, with showdomycin diphosphate serving as the penultimate intermediate before the final triphosphate form is produced. The enzymatic processes modify the ribose component of the showdomycin molecule.
While showdomycin is structurally similar to uridine (B1682114), it and its phosphorylated forms are not substrates for typical nucleoside kinases or nucleoside phosphorylases, suggesting that specialized metabolic pathways are involved in their processing. Research indicates that the phosphorylation of showdomycin is a key step in its mechanism of action. Although specific kinases responsible for the direct phosphorylation of showdomycin to its monophosphate and diphosphate forms are not definitively identified in the provided context, the process is known to occur intracellularly. nih.gov Studies on related C-nucleosides like pseudouridine (B1679824) have shown that enzymes such as cytidine (B196190) monophosphate kinase (CMPK) and pyruvate (B1213749) kinase (PK) can be involved in the phosphorylation of their monophosphate and diphosphate forms, respectively. acs.org However, the direct applicability of these specific kinases to showdomycin phosphorylation requires further investigation. The biosynthesis of showdomycin itself involves a complex series of enzymatic reactions starting from L-glutamine and ribose 5-phosphate, orchestrated by gene products like SdmA, which is involved in forming the C-glycosidic bond. researchgate.netnih.gov
Conversion of this compound to Showdomycin Triphosphate
The conversion of this compound to showdomycin triphosphate is the final step in the intracellular phosphorylation cascade. This transformation is essential for the full biological activity of the antibiotic. While the specific enzyme catalyzing this final phosphorylation step for showdomycin is not explicitly named in the provided search results, enzymatic cascades involving polyphosphate kinases (PPK2) have been utilized in vitro for the triphosphorylation of various nucleoside analogues. uni-freiburg.de These enzyme systems can convert monophosphates to diphosphates and subsequently to triphosphates. uni-freiburg.de For instance, semisynthetic methods have been developed to produce showdomycin triphosphate and its analogues to study their effects on enzymes like RNA polymerases. utupub.fiutupub.fi These studies confirm that the triphosphate derivative is the active form that can mimic natural nucleosides and interfere with cellular processes. utupub.fiwikipedia.org
Mechanisms of Showdomycin and Analog Transport Across Cellular Membranes
The uptake of showdomycin and its analogues into cells is a critical prerequisite for their intracellular activity. This transport is mediated by specific cellular transport systems.
Showdomycin enters cells via nucleoside transport systems. In Escherichia coli, at least two distinct nucleoside transport systems have been identified. One system, encoded by the nupC (or cru) gene, transports pyrimidine (B1678525) and adenine (B156593) nucleosides and is sensitive to inhibition by showdomycin. frenoy.euuniprot.org The other system, encoded by the nupG (or gru) gene, transports all nucleosides and is resistant to showdomycin. frenoy.eu Therefore, the sensitivity of a cell to showdomycin can depend on which nucleoside transport system it utilizes. frenoy.eu
In mammalian cells, such as rabbit lung macrophages, showdomycin has been shown to irreversibly inhibit adenosine (B11128) transport. nih.govnih.gov This suggests that showdomycin interacts with and blocks the function of nucleoside transporters in these cells. The inhibition of these transport systems can have significant effects on cellular metabolism and function.
| Organism | Transport System | Substrates | Inhibition by Showdomycin | Reference |
| Escherichia coli | NupC (cru) | Pyrimidine and adenine nucleosides | Yes | frenoy.euuniprot.org |
| Escherichia coli | NupG (gru) | All nucleosides | No | frenoy.eu |
| Rabbit Lung Macrophages | Adenosine Transporter | Adenosine | Yes | nih.govnih.gov |
The inhibitory effects of showdomycin can be competitively reversed by certain endogenous molecules. In Escherichia coli, the growth-inhibiting activity of showdomycin is specifically reversed by both ribo- and deoxyribo-nucleosides. doi.org This reversal suggests a competition between showdomycin and natural nucleosides for uptake or for the active site of target enzymes.
Furthermore, thiol compounds such as L-cysteine, glutathione, and β-mercaptoethanol can also reverse the antibacterial activity of showdomycin. doi.org This is attributed to the maleimide (B117702) ring of showdomycin, which is a strong Michael acceptor that reacts with nucleophilic thiol groups of cysteine residues in proteins. utupub.finih.gov This reaction leads to the irreversible inhibition of various enzymes. nih.gov The presence of external thiol compounds can effectively neutralize the reactive maleimide moiety of showdomycin, thus preventing its interaction with cellular targets.
| Compound Type | Reversing Agent | Effect on Showdomycin Activity | Reference |
| Nucleosides | Ribo- and deoxyribo-nucleosides | Reverses growth inhibition | doi.org |
| Thiol Compounds | L-cysteine, Glutathione, β-mercaptoethanol | Reverses antibacterial activity | doi.org |
Molecular Mechanisms of Action of Showdomycin Phosphates
Showdomycin Diphosphate (B83284) as a Biochemical Modulator or Enzyme Substrate Analog
Current scientific understanding points to showdomycin, and not its phosphorylated derivatives, as the primary active agent. The structural resemblance of showdomycin to uridine (B1682114) allows it to interact with enzymes involved in nucleotide metabolism. However, research indicates that showdomycin itself is not a substrate for nucleoside kinases, the enzymes typically responsible for phosphorylating nucleosides to their mono-, di-, and triphosphate forms. This crucial finding suggests that the intracellular conversion of showdomycin to showdomycin diphosphate is not a recognized metabolic pathway. Therefore, the subsequent sections will discuss the inhibitory effects observed with showdomycin, as the direct action of this compound remains unsubstantiated in the available scientific literature.
Inhibition of Uridine and Pyrimidine (B1678525) Metabolic Enzymes
Showdomycin has been demonstrated to inhibit a range of enzymes critical for the synthesis and interconversion of pyrimidine nucleotides. These inhibitory effects are largely attributed to the electrophilic nature of the maleimide (B117702) ring within the showdomycin structure, which can react with sulfhydryl groups of cysteine residues in the active or allosteric sites of susceptible enzymes.
Enzymatic Inhibition of Uridine-5′-Monophosphokinase (UMP-kinase)
Studies have shown that showdomycin can inhibit the activity of Uridine-5′-Monophosphokinase (UMP-kinase). scispace.com This enzyme catalyzes the phosphorylation of uridine monophosphate (UMP) to uridine diphosphate (UDP), a critical step in the synthesis of all pyrimidine nucleoside triphosphates required for RNA and DNA synthesis. The inhibition of UMP-kinase by showdomycin disrupts this essential pathway. scispace.comnih.gov
Molecular Basis of Uridine Phosphorylase Inhibition
Showdomycin is a known inhibitor of uridine phosphorylase. scispace.com This enzyme is responsible for the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, playing a key role in the pyrimidine salvage pathway. The inhibition of this enzyme by showdomycin is thought to occur via the alkylation of a critical sulfhydryl group within the enzyme's active site, a mechanism facilitated by the maleimide moiety of the antibiotic. scispace.comnih.gov
Effects on Orotidylic Acid Pyrophosphorylase Reactions
There is some evidence to suggest that showdomycin may also interfere with the activity of orotidylic acid pyrophosphorylase (also known as UMP synthase). scispace.com This enzyme is a central player in the de novo synthesis of pyrimidines, catalyzing the conversion of orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP). However, the detailed mechanism and significance of this inhibition by showdomycin require further investigation.
Studies on Uridine-5′-Diphosphate-α-D-Glucose Dehydrogenase Inhibition
Showdomycin has been found to be a potent inhibitor of Uridine-5′-Diphosphate-α-D-glucose dehydrogenase (UDPGDH). scispace.com This enzyme is responsible for the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, a precursor for the synthesis of various polysaccharides and for detoxification processes. The inhibition of UDPGDH by showdomycin is likely due to the reaction of its maleimide ring with essential sulfhydryl groups on the enzyme. scispace.comnih.gov
| Enzyme | Substrate(s) | Product(s) | Role in Metabolism |
| Uridine-5′-Monophosphokinase (UMP-kinase) | Uridine monophosphate (UMP), ATP | Uridine diphosphate (UDP), ADP | Pyrimidine nucleotide synthesis |
| Uridine Phosphorylase | Uridine, Phosphate (B84403) | Uracil, Ribose-1-phosphate | Pyrimidine salvage pathway |
| Orotidylic Acid Pyrophosphorylase | Orotate, PRPP | Orotidine-5'-monophosphate (OMP) | De novo pyrimidine synthesis |
| Uridine-5′-Diphosphate-α-D-Glucose Dehydrogenase | UDP-glucose, NAD+ | UDP-glucuronic acid, NADH | Polysaccharide precursor synthesis |
Interference with Nucleic Acid Synthesis Pathways
By inhibiting key enzymes in the pyrimidine biosynthetic and salvage pathways, showdomycin effectively disrupts the supply of essential precursors for nucleic acid synthesis. The inhibition of UMP-kinase directly reduces the pool of UDP, which is a precursor for both UTP (a building block for RNA) and, through further conversion, dCTP and dTTP (building blocks for DNA). This disruption of nucleotide pools ultimately hinders the ability of the cell to replicate its genetic material and transcribe genes, leading to the observed cytotoxic and antimicrobial effects of the antibiotic. nih.gov
Inhibition of Thymidylate Synthetase by Showdomycin and its 5'-Phosphate
While the antibiotic showdomycin is known to inhibit a variety of enzymes, detailed research findings on the direct inhibition of thymidylate synthetase by showdomycin or its 5'-phosphate derivative are not extensively documented in publicly available literature. However, the study of other nucleotide analogues provides a framework for understanding potential mechanisms. For instance, the 5'-phosphate of 5-cyano-2'-deoxyuridine has been identified as a potent competitive inhibitor of thymidylate synthetase, with a reported K1 value of 0.55 µM. nih.gov This type of inhibition typically involves the analogue competing with the natural substrate, deoxyuridine monophosphate (dUMP), for binding to the enzyme's active site. Given showdomycin's structural similarity to nucleosides, a similar competitive inhibition mechanism by its 5'-phosphate form could be hypothesized, but this remains to be experimentally verified.
Showdomycin Triphosphate as a Substrate for RNA Polymerases
The triphosphorylated form of showdomycin, showdomycin triphosphate, is believed to function as a substrate for various RNA polymerases. This is consistent with the behavior of other antiviral and antimicrobial ribonucleoside analogues, which are often metabolized into their triphosphate forms within the cell. nih.gov These analogues can then be recognized by RNA polymerases and incorporated into nascent RNA chains.
Mechanistic Studies of Incorporation into RNA Chains
The incorporation of nucleotide analogues like showdomycin triphosphate into RNA chains generally follows the fundamental mechanism of RNA synthesis. The process begins with the substrate loading into the active site of the RNA polymerase. aliyuncs.comnih.gov The enzyme catalyzes a nucleophilic attack from the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming nucleotide triphosphate. wisc.edu This reaction is facilitated by the presence of two magnesium ions in the active site, which are crucial for catalysis. wisc.edu
Studies on similar modified nucleotides, such as 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides, have shown that while they can be recognized by RNA polymerases, their incorporation can be inefficient and may not support the synthesis of full-length transcripts. researchgate.net This suggests that the structural modifications on the nucleoside analogue can interfere with the catalytic process. In the case of showdomycin triphosphate, the maleimide group would be a significant alteration from the canonical bases, likely affecting the efficiency of its incorporation and the subsequent steps of transcription.
Analysis of Effects on Transcriptional Elongation and RNA Polymerase Pausing
The incorporation of a non-canonical nucleotide like showdomycin triphosphate into a growing RNA strand is expected to have significant consequences for transcriptional elongation. The presence of the analogue within the RNA-DNA hybrid in the polymerase active site can distort the structure, potentially leading to a slowdown or arrest of the enzyme. This phenomenon is known as RNA polymerase pausing. nih.govnih.gov
The progression of a paused polymerase into productive elongation is a critical regulatory step in transcription. nih.gov The incorporation of an analogue can disrupt the conformational changes in the polymerase that are necessary for translocation along the DNA template, effectively halting further RNA synthesis. The trigger loop, a flexible element of the polymerase active site, plays a central role in nucleotide addition and pausing, and its movement could be sterically hindered by the presence of the modified nucleotide. wisc.edu
Differential Activity Across Distinct RNA Polymerase Types (Bacterial, Mitochondrial, and Eukaryotic RNA Polymerase II)
The effects of nucleoside analogues can vary significantly between different types of RNA polymerases due to structural and functional divergences. Research on antiviral ribonucleosides has demonstrated that their triphosphorylated metabolites can act as substrates for both human mitochondrial RNA polymerase (POLRMT) and eukaryotic core RNA polymerase II (Pol II). nih.gov
Notably, POLRMT has been shown to be particularly sensitive to some of these analogues. nih.gov This is of significant interest because yeast mitochondrial RNA polymerase shares a high degree of homology with the RNA polymerases of bacteriophages T3 and T7, which are in turn related to bacterial RNA polymerases. nih.gov This suggests that bacterial RNA polymerases might also be susceptible to inhibition by showdomycin triphosphate.
In contrast, eukaryotic RNA polymerase II has been observed to be more refractory to certain antiviral ribonucleosides. nih.gov This resilience is partly attributed to the proofreading activity of the transcription factor TFIIS, which can help excise misincorporated analogues from the nascent RNA transcript. nih.gov This differential sensitivity highlights the potential for developing selective inhibitors that target bacterial or mitochondrial transcription with minimal effects on nuclear transcription in eukaryotes.
Biochemical Inhibition of Ion Pumps and ATPases
Showdomycin and its phosphorylated derivatives have been shown to inhibit certain ion pumps and ATPases, with a notable effect on (Na+ + K+)-ATPase.
Nucleotide-Binding Site Directed Inhibition of (Na+ + K+)-ATPase
The rate of inhibition by showdomycin is dependent on the conformational state of the enzyme, which is influenced by the presence of various ligands such as Na+, K+, Mg2+, and ATP. nih.gov The highest rate of inhibition is observed in the presence of Na+, Mg2+, and ATP. nih.gov This ligand-dependent reactivity suggests that different conformational states of the enzyme exhibit varying degrees of susceptibility to showdomycin.
Below is an interactive table summarizing the effect of different ligand combinations on the rate of (Na+ + K+)-ATPase inhibition by showdomycin, ordered from the highest to the lowest rate constant.
| Rank | Ligand Combination | Relative Inhibition Rate |
| 1 | Na+ + Mg2+ + ATP | Highest |
| 2 | Mg2+; Mg2+ + K+; K+; None | High |
| 3 | Na+ + Mg2+; Na+; K+ + Na+; Na+ + K+ + Mg2+ | Moderate |
| 4 | Mg2+ + K+ + ATP; K+ + ATP; Mg2+ + ATP | Low |
| 5 | K+ + Na+ + ATP; Na+ + ATP; Na+ + K+ + Mg2+ + ATP; ATP | Lowest |
Covalent Modification of Sulfhydryl Groups at Enzyme Active Sites
The primary mechanism by which this compound inactivates target enzymes is through the irreversible covalent modification of sulfhydryl groups, specifically those of cysteine residues located within the enzyme's active site. The maleimide ring of showdomycin is a potent electrophile, rendering it highly susceptible to nucleophilic attack by the thiolate anion (S-) of a cysteine residue. researchgate.netthermofisher.com This reaction, a Michael addition, results in the formation of a stable thioether linkage between the antibiotic and the enzyme. thermofisher.com This covalent bond permanently alters the three-dimensional structure of the active site, thereby abrogating the enzyme's catalytic function. The high reactivity of the maleimide group towards sulfhydryl groups makes it a selective agent for modifying cysteine residues in proteins. thermofisher.com
Inhibition of Bacterial Cell Wall Biosynthesis Enzymes (e.g., MurA1 and MurA2)
A critical application of showdomycin's reactivity is its potent antibacterial activity, which stems from the inhibition of enzymes essential for bacterial cell wall biosynthesis. Research has identified UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as a key target of showdomycin. nih.gov In bacteria such as Staphylococcus aureus, showdomycin has been shown to inhibit both MurA1 and MurA2 enzymes. nih.gov These enzymes catalyze the first committed step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.
The inhibition of MurA1 and MurA2 by showdomycin is a direct consequence of the covalent modification of a critical cysteine residue within their active sites. nih.gov By forming a covalent adduct with this residue, showdomycin effectively blocks the binding of the natural substrate, phosphoenolpyruvate (B93156) (PEP), and prevents the enzyme from carrying out its catalytic function. The disruption of peptidoglycan synthesis leads to a compromised cell wall, ultimately resulting in bacterial cell death. The targeting of these essential enzymes underscores the efficacy of showdomycin as an antibiotic. nih.gov
| Enzyme Target | Organism | Role in Cell Wall Biosynthesis | Reference |
| MurA1 | Staphylococcus aureus | Catalyzes the first step of peptidoglycan synthesis. | nih.gov |
| MurA2 | Staphylococcus aureus | Catalyzes the first step of peptidoglycan synthesis; can act as a bypass mechanism when MurA1 is inhibited. | nih.gov |
Chemical Reactivity and Electrophilic Nature of the Maleimide Moiety in Enzymatic Contexts
The unique biological activity of showdomycin is fundamentally attributed to the chemical properties of its maleimide ring. This five-membered heterocyclic dione (B5365651) possesses a significant electrophilic character, which is the driving force behind its ability to interact with and inhibit biological macromolecules.
Mechanism of Michael Addition with Nucleophilic Cysteine Residues in Proteins
The covalent modification of cysteine residues by showdomycin proceeds via a well-characterized chemical reaction known as a thia-Michael addition. thermofisher.com This reaction is a conjugate addition where the nucleophilic sulfur atom of a cysteine's thiol group attacks one of the electrophilic β-carbon atoms of the α,β-unsaturated carbonyl system within the maleimide ring.
The reaction is initiated by the deprotonation of the cysteine's sulfhydryl group (-SH) to form a more nucleophilic thiolate anion (-S⁻). This anion then attacks one of the double-bonded carbons of the maleimide ring. This is followed by protonation of the resulting enolate intermediate to yield a stable, covalent thioether adduct. The reaction is highly efficient and essentially irreversible under physiological conditions, leading to the permanent inactivation of the targeted enzyme. The specificity of this reaction for cysteine residues over other nucleophilic amino acids is attributed to the high nucleophilicity of the thiolate anion at physiological pH. thermofisher.com
Structure-Function Relationships of the Maleimide Ring in Biochemical Activity
The biochemical activity of showdomycin is inextricably linked to the specific structure of its maleimide ring. Several key features of this moiety contribute to its reactivity and, consequently, its biological effects:
Electrophilicity : The presence of two electron-withdrawing carbonyl groups flanking the carbon-carbon double bond makes the maleimide ring highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity is central to its ability to form covalent bonds with enzyme active sites.
Planarity : The planar structure of the maleimide ring is thought to facilitate its interaction with the active sites of target enzymes, allowing for proper orientation for the Michael addition to occur.
The C-Nucleoside Linkage : The carbon-carbon bond between the maleimide ring and the ribose sugar provides significant stability to the molecule compared to a more conventional N-glycosidic bond. This robust linkage ensures that the reactive maleimide warhead is effectively delivered to its cellular targets.
Chemical Synthesis and Design of Showdomycin Diphosphate Analogs
Synthetic Methodologies for Showdomycin Diphosphate (B83284) and Other Phosphorylated Derivatives
The introduction of phosphate (B84403) groups to nucleosides is a critical step in creating biologically active nucleotides. Both chemical and enzymatic methods have been developed for this purpose, each with distinct advantages and limitations. umich.edu Invariably, these processes involve the coupling of a nucleoside hydroxyl group with an electrophilic phosphoryl donor. umich.edu
The phosphorylation of C-nucleosides like showdomycin primarily targets the 5'-hydroxyl group of the ribose sugar. Chemical synthesis often requires a multi-step process to achieve regioselectivity.
A common chemical strategy involves converting the 5'-hydroxyl group into a good leaving group, such as a tosylate, which makes the 5'-carbon electrophilic. umich.edu This activated intermediate can then react with a phosphate donor. For the synthesis of a diphosphate, a species like tris(tetra-n-butylammonium) pyrophosphate can be used to displace the tosylate, yielding the desired nucleoside 5'-diphosphate. umich.edu This method has been successfully applied to various common nucleosides and provides a general framework applicable to C-nucleosides. umich.edu
Enzymatic approaches offer high regioselectivity and are performed in aqueous solutions under mild conditions. A typical pathway involves a two-step cascade. First, a nucleoside kinase (NK) catalyzes the transfer of the γ-phosphate from a donor like ATP to the 5'-hydroxyl of the C-nucleoside, forming the 5'-monophosphate. mdpi.com Subsequently, a nucleoside monophosphate kinase (NMPK) can catalyze the second phosphorylation step, converting the 5'-monophosphate to the 5'-diphosphate, again using ATP as the phosphate donor. mdpi.com While highly efficient, the substrate specificity of the kinases can be a limiting factor, potentially requiring engineered enzymes for novel analogs.
Synthesizing the complete maleimide-riboside diphosphate structure of showdomycin requires careful orchestration of protecting groups and phosphorylation reagents. The maleimide (B117702) ring itself contains a reactive α,β-unsaturated system, which may need to be protected or handled under conditions that avoid unwanted side reactions during phosphorylation.
The synthesis of the maleimide moiety itself can be achieved through various organic reactions, such as the palladium-catalyzed cyclization of alkynes with isocyanides. organic-chemistry.org For showdomycin, the maleimide-riboside core is naturally occurring. The key challenge is the selective phosphorylation of the 5'-hydroxyl.
A plausible synthetic route would begin with the protection of the secondary 2'- and 3'-hydroxyl groups of the ribose ring, often using an acetal (B89532) protecting group like an isopropylidene group. This ensures that phosphorylation occurs exclusively at the primary 5'-hydroxyl. The exposed 5'-hydroxyl is then activated, for instance by tosylation, as described previously. The final step is the nucleophilic substitution reaction where a pyrophosphate salt attacks the activated 5'-carbon, displacing the leaving group to form the protected showdomycin diphosphate. Subsequent removal of the 2',3'-acetal protecting group under acidic conditions would yield the final product.
Structure-Activity Relationship (SAR) Studies of Showdomycin Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For showdomycin, these studies have primarily investigated how modifications to the maleimide base and the ribose sugar affect biological activity and metabolic fate.
Modifications to the maleimide ring of showdomycin have a profound impact on its biological activity. The electrophilic nature of the maleimide is considered key to its mechanism of action, which often involves covalent modification of cysteine residues in target enzymes. nih.gov
In one study, N-nucleoside analogues of showdomycin were synthesized where the maleimide base was altered. nih.gov Specifically, N-β-D-ribofuranosyl derivatives of maleimide, 3-methylmaleimide, and 3-chloromaleimide were created. nih.gov While these analogs demonstrated cytotoxicity against cultured L1210 leukemia cells, they failed to show in vivo antitumor activity in a murine P388 leukemia model, suggesting that the C-glycosidic bond and specific structure of the natural showdomycin are critical for in vivo efficacy. nih.gov
To identify its molecular targets, a showdomycin-based chemical probe was synthesized that could be linked to a reporter tag. nih.gov This probe identified several enzymes in Staphylococcus aureus as potential targets, including MurA1 and MurA2, which are essential for cell wall biosynthesis. nih.gov This suggests that the inhibitory activity of showdomycin analogs is directly related to their ability to bind and react with nucleophilic residues in the active sites of such enzymes.
| Analog | Modification | In Vitro Cytotoxicity (L1210 cells) | In Vivo Antitumor Activity (P388 leukemia) |
|---|---|---|---|
| N-β-D-ribofuranosyl maleimide | N-glycosidic bond instead of C-glycosidic bond | Active | Inactive |
| N-β-D-ribofuranosyl 3-methylmaleimide | N-glycosidic bond, methyl group on maleimide | Active | Inactive |
| N-β-D-ribofuranosyl 3-chloromaleimide | N-glycosidic bond, chlorine on maleimide | Active | Inactive |
Generally, metabolic stability is assessed using in vitro systems like liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450s. pharmafocusasia.comresearchgate.net The stability of a compound is often improved by blocking or replacing metabolic "soft spots"—sites prone to enzymatic modification. pharmafocusasia.com Common strategies include introducing fluorine atoms or replacing a metabolically labile group with a more stable isostere. pharmafocusasia.com
For nucleoside analogs, uptake into cells is often mediated by specific nucleoside transporters. The structural similarity of showdomycin to uridine (B1682114) and pseudouridine (B1679824) suggests it may utilize these transport systems. nih.gov Modifications to either the maleimide base or the ribose moiety could alter recognition by these transporters, thereby affecting cellular uptake and, consequently, biological activity. Poor transport into target cells could be another reason for the lack of in vivo activity observed for the synthesized N-nucleoside analogs. nih.gov
Conformational Analysis of Showdomycin Nucleotides and Protein Interactions
The three-dimensional conformation of a nucleotide is a key factor governing its interaction with biological targets like enzymes and nucleic acids. For showdomycin and its phosphorylated derivatives, conformational analysis reveals preferences that influence their biological mimicry and activity.
Semiempirical potential energy calculations have been used to explore the preferred conformations of showdomycin and its 5'-monophosphate. nih.gov These studies focus on the orientation of the maleimide base relative to the ribose sugar, described by the glycosyl torsion angle, resulting in either syn or anti conformations. For the parent showdomycin nucleoside, there is a degree of flexibility. nih.gov However, upon phosphorylation to form showdomycin 5'-monophosphate, the anti conformation is strongly favored, similar to common pyrimidine (B1678525) nucleotides. nih.gov This preference is influenced by electrostatic interactions between the phosphate group and the base. nih.gov
| Compound | Method | Preferred Glycosyl Conformation | Reference |
|---|---|---|---|
| Showdomycin (nucleoside) | Circular Dichroism / Potential Energy Calculations | Anti | nih.gov, nih.gov |
| Showdomycin 5'-monophosphate | Potential Energy Calculations | Strongly Anti | nih.gov |
Advanced Analytical and Biophysical Methodologies for Showdomycin Diphosphate Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic and spectrometric methods are foundational for the analysis of showdomycin diphosphate (B83284), enabling its separation, identification, and quantification.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying phosphorylated metabolites like showdomycin diphosphate within complex biological samples such as cell lysates or tissue homogenates. nih.gov The development of a robust LC-MS/MS method is challenging due to the high polarity and potential instability of nucleotide phosphates. nih.gov
Method development typically involves optimizing several key steps:
Sample Preparation: Efficient extraction of the polar this compound from the biological matrix is critical. This often involves cell lysis followed by protein precipitation using cold organic solvents or perchloric acid.
Chromatographic Separation: Due to its high hydrophilicity, standard reversed-phase chromatography is often ineffective. Alternative chromatographic strategies are employed to achieve retention and separation. nih.gov These can include:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes. nih.gov
Ion-Pairing Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the negatively charged phosphate (B84403) groups, allowing for retention on a reversed-phase column. nih.gov
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge, making it highly suitable for anionic species like nucleotide diphosphates. nih.gov
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in negative ion mode, utilizing selected reaction monitoring (SRM). This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic fragment ions, providing high selectivity and sensitivity for quantification. The collision-induced dissociation spectra of similar compounds are often dominated by ions related to the fragmentation of the tag or parent structure, which must be characterized for accurate identification. nih.gov
Validation of the LC-MS/MS method ensures its reliability, focusing on parameters such as linearity, accuracy, precision, selectivity, and matrix effects, which is crucial for confident quantification in diverse biological samples.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of different phosphorylated forms of showdomycin (e.g., monophosphate, diphosphate, and triphosphate). The ability to resolve these species is vital for preparing pure standards for assays and for studying the enzymatic phosphorylation cascade.
A combination of chromatographic techniques can be employed for both analytical and semi-preparative scale fractionation. nih.gov For instance, a two-step procedure could be developed:
Reversed-Phase HPLC (RP-HPLC): An initial separation step to remove less polar contaminants.
Hydrophilic Interaction Liquid Chromatography (HILIC): This subsequent step provides high-resolution separation of the different phosphorylated forms based on the number of phosphate groups. nih.gov Systems using a weak cation-exchange column with a gradient of an appropriate salt in an acidic buffer containing a high percentage of acetonitrile (B52724) have proven effective for separating similarly phosphorylated biomolecules. nih.gov
The purity of the collected fractions can be confirmed by analytical HPLC and techniques like capillary electrophoresis, ensuring that subsequent biophysical and enzymatic assays are performed with well-characterized material. nih.gov
Biophysical Characterization of Enzyme-Showdomycin Diphosphate Interactions
Biophysical methods provide quantitative insights into the molecular interactions between this compound and its target enzymes, revealing the thermodynamic and kinetic basis of its inhibitory activity.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. youtube.com It allows for the determination of a complete thermodynamic profile of the interaction between this compound and a target enzyme in a single experiment. rsc.org
In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target enzyme in the calorimeter cell. nih.gov Each injection triggers a heat change that is precisely measured. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields key thermodynamic parameters: rsc.org
Binding Affinity (Kₐ) and Dissociation Constant (Kₐ): Quantify the strength of the interaction.
Stoichiometry (n): Reveals the number of binding sites on the enzyme.
Enthalpy Change (ΔH): The heat directly released or absorbed upon binding.
Entropy Change (ΔS): Calculated from the other parameters, providing insight into the changes in disorder of the system upon binding.
For very high-affinity interactions, where Kₐ is outside the accurate range of direct titration, displacement ITC can be used. nih.gov This involves titrating this compound into a complex of the enzyme and a weaker, competing ligand.
Table 1: Hypothetical ITC Data for this compound Binding to a Target Enzyme This interactive table presents sample data from an ITC experiment. Clicking on a row will highlight the corresponding data point on a conceptual binding isotherm.
| Parameter | Value | Unit | Description |
| Kₐ | 2.5 x 10⁶ | M⁻¹ | Binding Affinity Constant |
| Kₐ | 0.4 | µM | Dissociation Constant |
| n | 1.05 | - | Stoichiometry of Binding |
| ΔH | -15.2 | kcal/mol | Enthalpy Change |
| ΔG | -8.7 | kcal/mol | Gibbs Free Energy Change |
| TΔS | -6.5 | kcal/mol | Entropic Contribution |
Spectroscopic assays are fundamental for studying the kinetics of enzyme inhibition by this compound in real-time. These assays monitor the progress of an enzymatic reaction, typically by following the change in absorbance or fluorescence of a substrate, product, or cofactor over time. For example, the activity of a dehydrogenase inhibited by showdomycin can be followed by monitoring the increase in absorbance at 340 nm due to the production of NADH. scispace.com
By measuring the initial reaction rates at various substrate concentrations in the absence and presence of different concentrations of this compound, the mechanism of inhibition can be determined. du.ac.in Plotting the data, for instance using a Lineweaver-Burk plot, helps to distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive) or to characterize irreversible inhibition. researchgate.net These studies are crucial for determining the inhibition constant (Kᵢ), a measure of the inhibitor's potency. du.ac.in The time-dependent nature of the inhibition can also be investigated to see if the inhibitor acts irreversibly, which is a known characteristic of the parent compound showdomycin due to its reactive maleimide (B117702) moiety. nih.gov
Table 2: Sample Enzyme Kinetic Data for Inhibition by this compound This interactive table shows hypothetical kinetic parameters derived from spectroscopic assays. Explore how the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) change in the presence of different types of inhibitors.
| Inhibitor Type | Apparent Kₘ | Apparent Vₘₐₓ | Description |
| None | 100 µM | 50 µmol/min | Uninhibited enzyme activity. |
| Competitive | Increased | Unchanged | Inhibitor competes with the substrate for the active site. |
| Non-competitive | Unchanged | Decreased | Inhibitor binds to a site other than the active site. |
| Uncompetitive | Decreased | Decreased | Inhibitor binds only to the enzyme-substrate complex. |
Chemical Proteomics and Activity-Based Protein Profiling (ABPP) with Showdomycin-Derived Probes
Chemical proteomics and Activity-Based Protein Profiling (ABPP) are powerful strategies for identifying the protein targets of a small molecule within a complex proteome. researchgate.netnih.gov This approach is particularly valuable for a compound like showdomycin, which may have multiple cellular targets. nih.gov
The ABPP methodology relies on the design and synthesis of a chemical probe derived from the parent molecule, showdomycin. nih.gov A typical showdomycin-based probe consists of three key components: wikipedia.orgmtoz-biolabs.com
Reactive Group: The showdomycin molecule itself, which contains a reactive maleimide ring that can covalently bind to nucleophilic residues (like cysteine) in an enzyme's active site. researchgate.netnih.gov
Linker: A chemical chain that connects the reactive group to the reporter tag.
Reporter Tag: A group used for detection and/or enrichment. This can be a fluorophore (like rhodamine) for in-gel visualization or a biotin (B1667282) tag for affinity purification of labeled proteins. mtoz-biolabs.com Often, a "clickable" alkyne or azide (B81097) tag is used, allowing for the subsequent attachment of a reporter via click chemistry. nih.gov
The general workflow for an ABPP experiment involves incubating the proteome (from cells or tissues) with the showdomycin probe, allowing it to covalently label its targets. scispace.com In competitive profiling experiments, the proteome is pre-incubated with this compound (or the parent compound) before adding the probe. The native inhibitor will compete with the probe for binding to its targets, leading to a decrease in the probe's signal for those specific proteins. researchgate.net
Following labeling, the reporter tag is used to either visualize the proteins on a gel or to enrich them (e.g., using streptavidin beads for biotin-tagged probes). The enriched proteins are then digested and identified using quantitative mass spectrometry, revealing the direct targets of showdomycin and their relative binding affinities in a complex biological environment. evotec.com This approach has been successfully used to create probes from showdomycin to identify its enzymatic targets in pathogenic bacteria. nih.gov
Design and Synthesis of this compound-Based Affinity and Activity Probes (e.g., click chemistry amenable probes)
The study of this compound's mechanism of action and its cellular targets has been significantly advanced by the development of specialized chemical probes. These probes are engineered molecules that retain the core structure and reactivity of showdomycin while incorporating a reporter tag or a bioorthogonal handle for detection and isolation. The design process is critical, aiming to minimally alter the parent molecule's bioactivity to ensure that the probe interacts with the same biological targets. nih.govnih.gov
A primary strategy in probe design involves creating activity-based probes (ABPs). researchgate.netfrontiersin.org These probes typically consist of three key components: a reactive group or "warhead" that covalently binds to the target enzyme, a linker, and a reporter group. nih.gov In the case of showdomycin, the inherent electrophilic nature of its maleimide ring serves as the natural warhead, reacting with nucleophilic residues like cysteine in the active sites of target proteins. researchgate.netnih.gov
To facilitate the identification of these targets, probes are often made "click chemistry amenable." nih.govnih.gov This popular and highly efficient method involves synthesizing a showdomycin derivative that contains a small, unobtrusive chemical handle, such as an alkyne or an azide group. mdpi.comljmu.ac.uk A showdomycin probe, for instance, has been synthesized to incorporate a handle that allows for its attachment to a fluorophore for visualization or a biotin marker for affinity purification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govnih.govnih.gov This two-step approach, where the probe is first allowed to bind to its targets within a complex biological sample (like a cell lysate) and then "clicked" to a reporter molecule, is preferred as it minimizes potential interference from bulky tags during the initial binding event. nih.govthermofisher.com
The synthesis of these probes is a multi-step process. An improved procedure for preparing the parent compound, showdomycin, has been developed, which serves as the starting point for probe synthesis. nih.gov The synthesis of a click-enabled probe would then involve chemically modifying the showdomycin structure, for example, by attaching a linker arm terminating in an alkyne group, to a position on the molecule that does not interfere with its binding activity, as determined by structure-activity relationship (SAR) studies. nih.govnih.gov
Application in Proteomic Target Identification and Validation in Research Models
Once synthesized, this compound-based probes become powerful tools for chemical proteomics, specifically for activity-based protein profiling (ABPP). researchgate.netfrontiersin.org This technique enables the identification of the direct protein targets of a small molecule within a complex proteome. nih.govnih.gov The general workflow involves incubating the probe with a biological sample, such as whole cells or cell lysates. nih.gov The probe's reactive maleimide group covalently binds to its enzyme targets.
Following incubation, the target proteins, now tagged with the probe, can be identified. If a probe with a click chemistry handle was used, a reporter tag like biotin is attached in a second step. nih.gov The biotinylated proteins are then captured and enriched using streptavidin-coated beads. nih.gov These captured proteins are subsequently eluted and identified using advanced mass spectrometry techniques. nih.govnih.gov
Using this methodology, a showdomycin-based chemical probe was utilized to unravel the molecule's biological function in the pathogenic bacterium Staphylococcus aureus. nih.gov The research indicated that the antibiotic effect of showdomycin likely stems from its inhibition of several essential enzymes. nih.govcipsm.de Notably, two key enzymes involved in the crucial cell wall biosynthesis pathway, MurA1 and MurA2, were identified as prominent targets. nih.govcipsm.de This identification of specific binding partners within a pathogenic model serves as a critical step in validating the probe's utility and understanding the compound's mode of action. researchgate.net
**Table 1: Identified Protein Targets of Showdomycin Probe in *Staphylococcus aureus***
| Target Protein | Function | Significance | Reference |
|---|---|---|---|
| MurA1 | Cell Wall Biosynthesis | Essential for bacterial viability | cipsm.de, nih.gov |
| MurA2 | Cell Wall Biosynthesis | Potential antibiotic bypass mechanism | cipsm.de, nih.gov |
Strain-Specific Enzyme Profiling in Pathogenic Bacteria using Showdomycin Probes
A significant application of showdomycin probes is the comparative analysis of enzyme activity across different strains of pathogenic bacteria. nih.gov This approach, known as competitive ABPP, can provide unique insights into regulatory differences and reveal strain-specific enzymatic signatures that may be linked to virulence or antibiotic resistance. researchgate.netnih.gov
This methodology was effectively employed to compare the enzyme profiles of four different S. aureus strains using a showdomycin probe. nih.gov While genetic analysis (real-time polymerase chain reaction) showed that the gene for the target enzyme MurA2 was expressed equally in all four strains, the probe-based study revealed a critical difference in enzyme activity. nih.gov MurA2 was found to be activated only in a single, multiresistant S. aureus strain. nih.govcipsm.de
This finding was particularly insightful because the same strain also demonstrated resistance to elevated concentrations of fosfomycin, a known inhibitor of the primary MurA1 enzyme. nih.gov This suggests that the activation of MurA2 in this specific strain may function as an antibiotic bypass mechanism, allowing the bacterium to continue synthesizing its cell wall even when MurA1 is inhibited. nih.govcipsm.de Such detailed, activity-level profiling across different bacterial strains would be difficult to achieve with traditional genomic or proteomic methods alone, highlighting the unique power of activity-based probes in infectious disease research. nih.govfrontiersin.org
Table 2: Comparative Enzyme Activity in S. aureus Strains
| Feature | Strain 1 (Multiresistant) | Strains 2, 3, 4 (Sensitive) | Reference |
|---|---|---|---|
| MurA2 Gene Expression | Equal | Equal | nih.gov |
| MurA2 Enzyme Activity (via Probe) | Activated | Not Activated | nih.gov |
| Fosfomycin Resistance | Resistant | Sensitive | nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are used to confirm the structural configuration of showdomycin diphosphate and its derivatives?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining β-configuration in showdomycin derivatives. Key parameters include chemical shifts of C-glycosides and α-ketol moieties, which differentiate β- from α-anomers. For example, in 3-methylshowdomycin, NMR analysis of non-methylated analogs (15b and 15a) confirmed β-configuration through distinct shielding effects on C2'H and C3'H protons . X-ray crystallography and dipole moment measurements can further validate structural hypotheses, as seen in studies of 6-methyluridine, which shares conformational similarities with showdomycin derivatives .
Q. What protocols are recommended for synthesizing this compound with high yield and purity?
- Methodological Answer: Synthesis involves coupling activated phosphate groups to the showdomycin core. A validated approach includes using N-carbamoyltriphenylphosphorane intermediates to form N-substituted maleimides, followed by phosphorylation. Purification via column chromatography (e.g., silica gel) and characterization by HPLC (≥98% purity) are essential. For example, derivatives like 21a and 21b were synthesized with stereochemical confirmation via NMR .
Q. How can researchers assess the stability of this compound under varying buffer conditions?
- Methodological Answer: Stability studies should use phosphate buffers (e.g., sodium phosphate dibasic dodecahydrate, 98-102% purity) at physiological pH (7.4). Monitor degradation via high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy at 24-hour intervals. Include controls with inert buffers (e.g., Tris-HCl) to isolate pH-dependent effects .
Advanced Research Questions
Q. How can discrepancies in reported optical rotation data for showdomycin derivatives be resolved?
- Methodological Answer: Discrepancies often arise from conformational flexibility. Comparative studies with structural analogs (e.g., 6-methyluridine) and advanced NMR techniques (e.g., NOESY for spatial proximity analysis) can clarify optical properties. For instance, 3-methylshowdomycin exhibits reversed optical rotation due to C8-methyl-induced conformational changes, validated by X-ray crystallography .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer: Use homogeneous time-resolved fluorescence (HTRF) assays to quantify enzyme inhibition. Establish ATP and substrate concentrations at two-thirds Km for dose-response curves (10-point gradient). Compare inhibition kinetics with known thiol-reactive agents (e.g., N-ethylmaleimide) to identify unique binding modes . Parallel molecular docking simulations can predict interaction sites for validation via mutagenesis.
Q. How do modifications to the diphosphate moiety influence the bioactivity of showdomycin analogs?
- Methodological Answer: Structure-activity relationship (SAR) studies are key. Replace the diphosphate group with non-hydrolyzable analogs (e.g., methylene diphosphonate) and evaluate bioactivity via radiolabeled substrate assays. For example, studies on geranylgeranyl diphosphate biosynthesis showed that altering diphosphate groups disrupts enzyme binding in isoprenoid pathways, a strategy applicable to showdomycin derivatives .
Q. What methodologies address contradictory data on this compound’s thiol reactivity in cellular vs. in vitro systems?
- Methodological Answer: Perform comparative assays under reducing (e.g., glutathione-supplemented) vs. non-reducing conditions. Use LC-MS to track thiol adduct formation in cell lysates versus purified protein systems. For example, showdomycin’s radiosensitizing effects in vivo may differ from in vitro due to cellular antioxidant defenses, necessitating redox potential measurements during experiments .
Data Analysis and Validation
Q. How should researchers design controls to distinguish this compound’s specific effects from off-target interactions?
- Methodological Answer: Include inactive analogs (e.g., 3-methylshowdomycin without the diphosphate group) as negative controls. Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes versus unrelated proteins (e.g., albumin). CRISPR-Cas9 knockout models of target enzymes can further validate specificity in cellular assays .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound experiments?
- Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC50 values with 95% confidence intervals. For enzyme kinetics, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Replicate experiments ≥3 times to ensure robustness .
Technical Notes
- Data Conflicts: highlights contradictions in optical rotation data, resolved via conformational analysis .
- Advanced Tools: HTRF assays () and CRISPR validation (inferred from kinase studies) are prioritized for mechanistic clarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
